molecular formula C15H12FN5O2S B11788713 1-(4-Fluoro-2-methylphenyl)-5-((pyrimidin-2-ylthio)methyl)-1H-1,2,3-triazole-4-carboxylic acid

1-(4-Fluoro-2-methylphenyl)-5-((pyrimidin-2-ylthio)methyl)-1H-1,2,3-triazole-4-carboxylic acid

Cat. No.: B11788713
M. Wt: 345.4 g/mol
InChI Key: KYXOFMWEDXSPMT-UHFFFAOYSA-N
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Description

1-(4-Fluoro-2-methylphenyl)-5-((pyrimidin-2-ylthio)methyl)-1H-1,2,3-triazole-4-carboxylic acid is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a triazole ring, a pyrimidine moiety, and a carboxylic acid group, making it a versatile molecule for chemical reactions and biological interactions.

Preparation Methods

The synthesis of 1-(4-Fluoro-2-methylphenyl)-5-((pyrimidin-2-ylthio)methyl)-1H-1,2,3-triazole-4-carboxylic acid involves multiple steps, typically starting with the preparation of the triazole ring. The synthetic route often includes the following steps:

    Formation of the Triazole Ring: This can be achieved through a cycloaddition reaction between an azide and an alkyne.

    Introduction of the Pyrimidine Moiety: This step involves the nucleophilic substitution of a suitable pyrimidine derivative.

    Attachment of the Fluoro-Methylphenyl Group: This step is usually carried out through a coupling reaction, such as a Suzuki or Heck reaction.

    Final Functionalization: The carboxylic acid group is introduced through oxidation or hydrolysis reactions.

Industrial production methods may involve optimizing these steps for large-scale synthesis, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

1-(4-Fluoro-2-methylphenyl)-5-((pyrimidin-2-ylthio)methyl)-1H-1,2,3-triazole-4-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can target the triazole ring or the pyrimidine moiety, leading to different reduced products.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the fluoro-methylphenyl group or the pyrimidine moiety.

    Coupling Reactions: The triazole ring can participate in coupling reactions, forming larger, more complex molecules.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts for coupling reactions.

Scientific Research Applications

1-(4-Fluoro-2-methylphenyl)-5-((pyrimidin-2-ylthio)methyl)-1H-1,2,3-triazole-4-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound’s unique structure allows it to interact with biological macromolecules, making it useful in studying enzyme inhibition and protein-ligand interactions.

    Industry: The compound can be used in the development of new materials, such as polymers and coatings, due to its reactive functional groups.

Mechanism of Action

The mechanism of action of 1-(4-Fluoro-2-methylphenyl)-5-((pyrimidin-2-ylthio)methyl)-1H-1,2,3-triazole-4-carboxylic acid involves its interaction with specific molecular targets. The triazole ring and pyrimidine moiety can bind to active sites of enzymes or receptors, inhibiting their activity. The carboxylic acid group can form hydrogen bonds with amino acid residues, stabilizing the compound’s binding to its target. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

1-(4-Fluoro-2-methylphenyl)-5-((pyrimidin-2-ylthio)methyl)-1H-1,2,3-triazole-4-carboxylic acid can be compared to other similar compounds, such as:

    1-(4-Chloro-2-methylphenyl)-5-((pyrimidin-2-ylthio)methyl)-1H-1,2,3-triazole-4-carboxylic acid: This compound has a chloro group instead of a fluoro group, which can affect its reactivity and binding properties.

    1-(4-Fluoro-2-methylphenyl)-5-((pyrimidin-2-ylthio)methyl)-1H-1,2,3-triazole-4-carboxamide: The carboxamide group can alter the compound’s solubility and interaction with biological targets.

    1-(4-Fluoro-2-methylphenyl)-5-((pyrimidin-2-ylthio)methyl)-1H-1,2,3-triazole-4-methyl ester: The ester group can influence the compound’s stability and reactivity in different environments.

The uniqueness of this compound lies in its specific combination of functional groups, which provides a balance of reactivity, stability, and biological activity.

Properties

Molecular Formula

C15H12FN5O2S

Molecular Weight

345.4 g/mol

IUPAC Name

1-(4-fluoro-2-methylphenyl)-5-(pyrimidin-2-ylsulfanylmethyl)triazole-4-carboxylic acid

InChI

InChI=1S/C15H12FN5O2S/c1-9-7-10(16)3-4-11(9)21-12(13(14(22)23)19-20-21)8-24-15-17-5-2-6-18-15/h2-7H,8H2,1H3,(H,22,23)

InChI Key

KYXOFMWEDXSPMT-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)F)N2C(=C(N=N2)C(=O)O)CSC3=NC=CC=N3

Origin of Product

United States

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